![molecular formula C30H40Cl4N2O4 B14013418 2,2'-{Hexane-3,4-diylbis[(4,1-phenylene)oxy]}bis[N,N-bis(2-chloroethyl)acetamide] CAS No. 6738-41-6](/img/structure/B14013418.png)
2,2'-{Hexane-3,4-diylbis[(4,1-phenylene)oxy]}bis[N,N-bis(2-chloroethyl)acetamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[4-[4-[bis(2-chloroethyl)carbamoylmethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-bis(2-chloroethyl)acetamide is a complex organic compound characterized by its multiple chloroethyl groups and phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-[4-[bis(2-chloroethyl)carbamoylmethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-bis(2-chloroethyl)acetamide typically involves multiple steps. The process begins with the preparation of the core phenyl structure, followed by the introduction of chloroethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[4-[4-[bis(2-chloroethyl)carbamoylmethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-bis(2-chloroethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloroethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl compounds, amines, and alcohols, depending on the specific reaction pathway and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[4-[4-[4-[bis(2-chloroethyl)carbamoylmethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-bis(2-chloroethyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity due to its chloroethyl groups.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[4-[4-[4-[bis(2-chloroethyl)carbamoylmethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-bis(2-chloroethyl)acetamide involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to cross-linking and disruption of normal cellular functions. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorambucil: A chemotherapy drug with a similar structure, containing bis(2-chloroethyl)amino groups.
Bis(2-chloroethyl) ether: An organic compound with two 2-chloroethyl groups, used in various chemical syntheses.
N,N-bis(2-chloroethyl)acetamide: Another compound with bis(2-chloroethyl) groups, used in different industrial applications.
Uniqueness
2-[4-[4-[4-[bis(2-chloroethyl)carbamoylmethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-bis(2-chloroethyl)acetamide is unique due to its complex structure, which combines multiple functional groups and phenyl rings
Eigenschaften
CAS-Nummer |
6738-41-6 |
|---|---|
Molekularformel |
C30H40Cl4N2O4 |
Molekulargewicht |
634.5 g/mol |
IUPAC-Name |
2-[4-[4-[4-[2-[bis(2-chloroethyl)amino]-2-oxoethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-bis(2-chloroethyl)acetamide |
InChI |
InChI=1S/C30H40Cl4N2O4/c1-3-27(23-5-9-25(10-6-23)39-21-29(37)35(17-13-31)18-14-32)28(4-2)24-7-11-26(12-8-24)40-22-30(38)36(19-15-33)20-16-34/h5-12,27-28H,3-4,13-22H2,1-2H3 |
InChI-Schlüssel |
PUUCLEGTVSFYGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)OCC(=O)N(CCCl)CCCl)C(CC)C2=CC=C(C=C2)OCC(=O)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(2,4-Diamino-quinazolin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B14013336.png)
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]benzamide](/img/structure/B14013338.png)
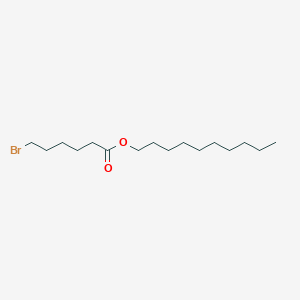


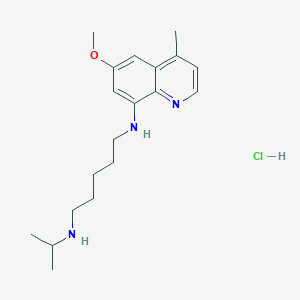
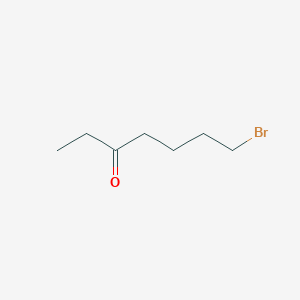
![Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14013361.png)
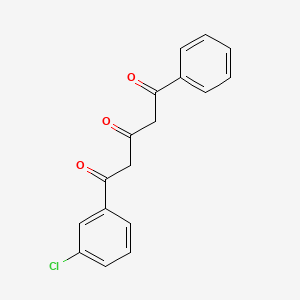
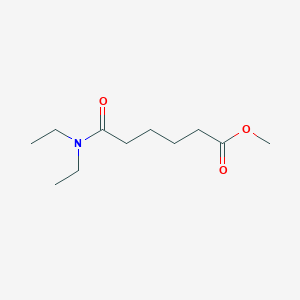
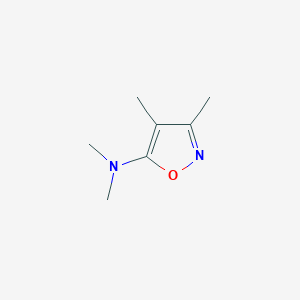
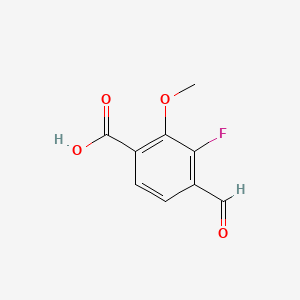
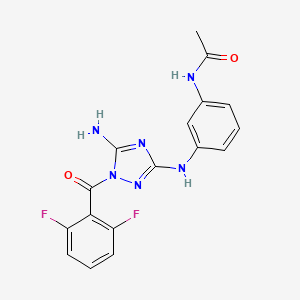
![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate;hydrate](/img/structure/B14013411.png)
